

spectroscopic data for N-Ethyl-O-toluenesulfonamide vs. starting materials

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Compound of Interest

Compound Name: *N-Ethyl-O-toluenesulfonamide*

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Spectroscopic Analysis: N-Ethyl-O-toluenesulfonamide and Its Precursors

A Comparative Guide for Researchers

In the synthesis of **N-Ethyl-O-toluenesulfonamide**, a compound of interest in various chemical research and development sectors, a thorough understanding of its spectroscopic characteristics compared to its starting materials is crucial for reaction monitoring, purity assessment, and structural confirmation. This guide provides a detailed comparison of the key spectroscopic data for **N-Ethyl-O-toluenesulfonamide**, ethylamine, and O-toluenesulfonyl chloride, supported by experimental protocols and a visual representation of the synthetic pathway.

Spectroscopic Data Comparison

The following tables summarize the key Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **N-Ethyl-O-toluenesulfonamide** and its starting materials.

Table 1: ¹H NMR Spectroscopic Data

Compound	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
N-Ethyl-O-toluenesulfonamide	~7.8 (d)	Doublet	1H	Ar-H
	~7.4-7.2 (m)	Multiplet	3H	Ar-H
	~4.8 (t)	Triplet	1H	N-H
	~3.0 (q)	Quartet	2H	-CH ₂ -
	~2.6 (s)	Singlet	3H	Ar-CH ₃
	~1.1 (t)	Triplet	3H	-CH ₃
Ethylamine	~2.7 (q)	Quartet	2H	-CH ₂ -
	~1.1 (t)	Triplet	3H	-CH ₃
	~1.3 (s)	Singlet	2H	-NH ₂
O-Toluenesulfonyl Chloride	~8.0 (d)	Doublet	1H	Ar-H
	~7.5-7.3 (m)	Multiplet	3H	Ar-H
	~2.7 (s)	Singlet	3H	Ar-CH ₃

 Table 2: ¹³C NMR Spectroscopic Data

Compound	Chemical Shift (δ) ppm	Assignment
N-Ethyl-O-toluenesulfonamide	~142, ~138, ~133, ~132, ~127, ~126	Aromatic C
~38	-CH ₂ -	
~20	Ar-CH ₃	
~15	-CH ₃	
Ethylamine	~36.5	-CH ₂ -
~18.9	-CH ₃	
O-Toluenesulfonyl Chloride	~145, ~139, ~134, ~133, ~128, ~127	Aromatic C
~21	Ar-CH ₃	

Table 3: IR Spectroscopic Data

Compound	Wavenumber (cm ⁻¹)	Assignment
N-Ethyl-O-toluenesulfonamide	~3280	N-H stretch
~1320, ~1150	S=O stretch	
~2970, ~2880	C-H stretch (aliphatic)	
~3060	C-H stretch (aromatic)	
Ethylamine	~3360, ~3280	N-H stretch
~2965, ~2870	C-H stretch	
~1620	N-H bend	
O-Toluenesulfonyl Chloride	~1370, ~1180	S=O stretch
~3070	C-H stretch (aromatic)	
~560	S-Cl stretch	

Table 4: Mass Spectrometry Data

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)
N-Ethyl-O-toluenesulfonamide	199	155 (M-C ₂ H ₄), 91 (tolyl)
Ethylamine	45	30 (M-CH ₃)
O-Toluenesulfonyl Chloride	190/192 (Cl isotopes)	155 (M-Cl), 91 (tolyl)

Experimental Protocols

Synthesis of N-Ethyl-O-toluenesulfonamide

The synthesis of **N-Ethyl-O-toluenesulfonamide** is achieved through the reaction of O-toluenesulfonyl chloride with ethylamine.[1]

- **Reaction Setup:** In a well-ventilated fume hood, dissolve O-toluenesulfonyl chloride in a suitable aprotic solvent, such as dichloromethane or diethyl ether, in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask in an ice bath.
- **Addition of Ethylamine:** Slowly add a solution of ethylamine in the same solvent to the stirred solution of O-toluenesulfonyl chloride via the dropping funnel. The reaction is exothermic, and the temperature should be maintained below 10°C.
- **Reaction Monitoring:** The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Workup:** Once the reaction is complete, wash the reaction mixture with dilute hydrochloric acid to remove excess ethylamine, followed by a wash with saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
- **Isolation and Purification:** Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy[2]

- **Sample Preparation:** Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3) in an NMR tube.
- **Data Acquisition:** Acquire ^1H and ^{13}C NMR spectra on a standard NMR spectrometer. Typical parameters for ^1H NMR include a 30° pulse width, a 2-4 second acquisition time, and a 1-5 second relaxation delay. For ^{13}C NMR, a proton-decoupled sequence is typically used.
- **Data Processing:** Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Infrared (IR) Spectroscopy[3][4]

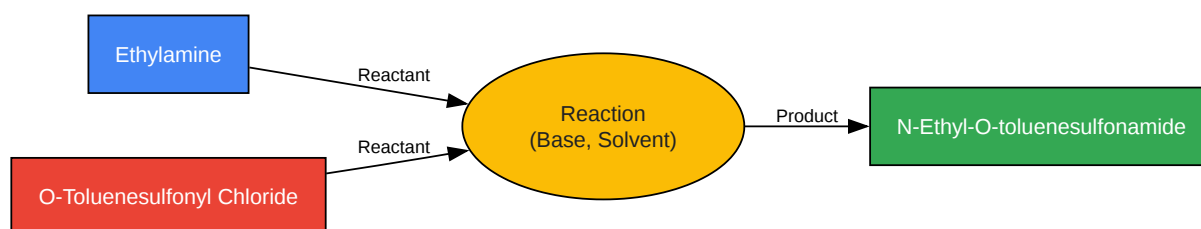
- **Sample Preparation:** For liquid samples like ethylamine and O-toluenesulfonyl chloride, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples like **N-Ethyl-O-toluenesulfonamide**, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a transparent disk.
- **Data Acquisition:** Record the IR spectrum using an FTIR spectrometer over the range of $4000\text{-}400\text{ cm}^{-1}$.
- **Data Analysis:** Identify characteristic absorption bands corresponding to specific functional groups.

Mass Spectrometry (MS)[5]

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- **Ionization:** Ionize the sample using a suitable technique, such as electron ionization (EI) or electrospray ionization (ESI).
- **Mass Analysis:** Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer.
- **Detection:** Detect the ions to generate a mass spectrum.

Synthesis Workflow

The following diagram illustrates the synthesis of **N-Ethyl-O-toluenesulfonamide** from its starting materials.



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Caption: Synthesis of **N-Ethyl-O-toluenesulfonamide**.

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